Bisphenol F diglycidyl ether

説明

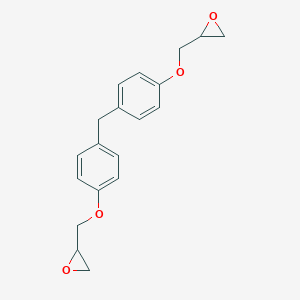

Structure

3D Structure

特性

IUPAC Name |

2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-5-16(20-10-18-12-22-18)6-2-14(1)9-15-3-7-17(8-4-15)21-11-19-13-23-19/h1-8,18-19H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHXOAWJMEFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65581-98-8 | |

| Record name | Bis(4-glycidyloxyphenyl)methane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65581-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044872 | |

| Record name | Bis[4-(glycidyloxy)phenyl]methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095-03-6 | |

| Record name | Bis(4-glycidyloxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-glycidyloxyphenyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[4-(glycidyloxy)phenyl]methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[methylenebis(p-phenyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-GLYCIDYLOXYPHENYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3625OQU1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bisphenol F Diglycidyl Ether (BFDGE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F diglycidyl ether (BFDGE) is a liquid epoxy resin that serves as a crucial monomer in the synthesis of various polymers. Structurally, it is an aromatic ether derived from the condensation of bisphenol F and epichlorohydrin.[1] Its lower viscosity compared to the more common bisphenol A diglycidyl ether (DGEBA) makes it a valuable component in formulations requiring good flow and impregnation properties, such as in coatings, adhesives, and composite materials.[2][3] This guide provides a comprehensive overview of the core chemical properties of BFDGE, with a focus on data relevant to research and development.

General and Physicochemical Properties

BFDGE is a colorless to pale yellow viscous liquid under standard conditions.[1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₀O₄ | [5] |

| Molecular Weight | 312.36 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | [1][4] |

| Density | Approximately 1.19 g/mL at 25°C | [1] |

| Refractive Index | Approximately 1.579 at 20°C | [1] |

| Epoxy Equivalent Weight (EEW) | Typically 160 - 180 g/eq | [3] |

| Viscosity at 25°C | 2,000 - 4,000 mPa·s | [3] |

Synthesis of this compound

The industrial synthesis of BFDGE involves the reaction of bisphenol F with an excess of epichlorohydrin in the presence of a basic catalyst, typically sodium hydroxide. The reaction proceeds in two main stages: the formation of a chlorohydrin intermediate followed by dehydrochlorination to form the epoxide ring.

Caption: Synthesis of BFDGE from Bisphenol F and Epichlorohydrin.

Reactivity and Curing

The reactivity of BFDGE is primarily dictated by the presence of the terminal epoxy (oxirane) rings. These strained three-membered rings are susceptible to nucleophilic attack, leading to ring-opening and the formation of a cross-linked polymer network, a process known as curing.

Reactivity with Curing Agents

BFDGE can be cured with a variety of agents, with amines and anhydrides being the most common. The choice of curing agent significantly influences the properties of the final cured product.

| Curing Agent Type | General Reactivity | Resulting Properties | Reference(s) |

| Aliphatic Amines | High reactivity at ambient temperatures. | Flexible, good impact strength, lower thermal resistance. | [6][7] |

| Cycloaliphatic Amines | Intermediate reactivity. | Good weatherability, moderate thermal resistance. | [6] |

| Aromatic Amines | Lower reactivity, often requiring elevated temperatures for curing. | High thermal stability, excellent chemical resistance, but can be brittle. | [5][8] |

| Anhydrides | Require elevated temperatures and often an accelerator. | High thermal stability, good electrical properties, low shrinkage. | [9] |

The general reaction mechanism with a primary diamine involves the initial attack of the primary amine on an epoxy group, forming a secondary amine. This secondary amine can then react with another epoxy group, leading to a highly cross-linked network.

Caption: Curing reaction of BFDGE with a primary diamine.

Hydrolysis and Metabolism

In aqueous environments, the epoxy rings of BFDGE can undergo hydrolysis to form the corresponding diol, BFDGE-diol. This reaction is a critical consideration in applications where the material may come into contact with moisture.

In biological systems, BFDGE can be metabolized. In vitro studies using human liver microsomes have shown that BFDGE is primarily metabolized through hydrolysis of the epoxy rings, followed by further oxidation reactions such as hydroxylation and carboxylation.[10][11]

Caption: Simplified hydrolysis and metabolic pathway of BFDGE.

Experimental Protocols

Determination of Epoxy Equivalent Weight (EEW) (ASTM D1652)

Objective: To determine the epoxy content of BFDGE, expressed as the weight of resin in grams that contains one gram-equivalent of epoxide groups.

Methodology:

-

Sample Preparation: A known weight of the BFDGE sample is accurately measured and dissolved in a suitable solvent, such as chlorobenzene or a mixture of chloroform and acetic acid.[6][7][8]

-

Reagent Addition: Tetraethylammonium bromide solution in acetic acid is added to the sample solution. This reagent generates hydrogen bromide in situ upon titration.[6][7][8]

-

Titration: The solution is titrated with a standardized solution of perchloric acid in glacial acetic acid. The hydrogen bromide produced reacts with the epoxy groups of the BFDGE.[6][7][8]

-

Endpoint Detection: The endpoint of the titration can be determined visually using a crystal violet indicator (color change from violet to blue-green) or potentiometrically.[6][7][8]

-

Calculation: The EEW is calculated from the volume of titrant used, its normality, and the weight of the sample.

Viscosity Measurement (Brookfield Method)

Objective: To determine the dynamic viscosity of BFDGE at a specified temperature.

Methodology:

-

Instrument Setup: A Brookfield viscometer is leveled and equipped with a suitable spindle. The choice of spindle and rotational speed depends on the expected viscosity of the resin.[12][13][14][15][16]

-

Sample Preparation: The BFDGE sample is brought to the desired temperature in a constant temperature bath. It is crucial to ensure the sample is free of air bubbles.[12][13][14][15][16]

-

Measurement: The spindle is immersed in the sample to the specified depth. The viscometer is started, and the spindle rotates at a constant speed. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.[12][13][14][15][16]

-

Data Recording: The viscosity reading, along with the temperature, spindle number, and rotational speed, are recorded. For non-Newtonian fluids, viscosity may vary with the shear rate (rotational speed).[12][13][14][15][16]

Conclusion

This compound is a versatile epoxy resin with a favorable low viscosity profile. Its chemical properties, particularly its reactivity with a wide range of curing agents, allow for the formulation of materials with tailored thermal and mechanical properties. A thorough understanding of its synthesis, curing chemistry, and potential for hydrolysis and metabolism is essential for its effective and safe application in research and industrial settings. The standardized experimental protocols outlined provide a basis for the accurate characterization of this important monomer.

References

- 1. This compound | 2095-03-6 [chemicalbook.com]

- 2. koyonchem.com [koyonchem.com]

- 3. Possibilities of Influencing the Crystallization Process of Bisphenol A- and Bisphenol F-Based Epoxy Resins Used for Hydrophobic Coatings on Concrete [mdpi.com]

- 4. penpoly.com [penpoly.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry of Ambient Cure Epoxy Resins and Hardeners - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]

- 7. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. Understanding the Essential Role of Aromatic Amine Hardeners in Epoxy Adhesives_HAN EPOXY [hanepoxy.com]

- 9. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers | MDPI [mdpi.com]

- 10. Reduced sensitizing capacity of epoxy resin systems: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resiners.com [resiners.com]

- 12. hanepoxy.net [hanepoxy.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. siltech.com [siltech.com]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical Characteristics of Bisphenol F Diglycidyl Ether (BFDGE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Bisphenol F diglycidyl ether (BFDGE), a chemical compound frequently utilized in the production of epoxy resins and coatings. The following sections detail its fundamental physical properties, presented in a clear, tabular format for ease of comparison and reference.

Core Physical Properties

This compound is typically described as a clear, colorless oil or liquid resin.[1] However, it can also exist as a white to off-white solid, a state that may be influenced by the specific isomeric composition and purity of the substance.[2][3]

Quantitative Physical Data

The following table summarizes the key quantitative physical characteristics of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀O₄ | [3] |

| Molecular Weight | 312.36 g/mol | [3] |

| Appearance | Clear colorless oil or liquid resin; can also be a white to off-white solid | [4][1][3] |

| Density | Approximately 1.19 - 1.273 g/mL at 25 °C | [3][5] |

| Refractive Index | Approximately 1.579 at 20 °C | [2][3] |

| Boiling Point | Approximately 474.0 ± 25.0 °C (Predicted) | [3] |

| Melting Point | Approximately -15 °C | [2][3] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO.[3] Low solubility in water.[6] | [3][6] |

| Vapor Pressure | Not determined in the provided sources. | [7] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of each physical characteristic are not extensively available in the general literature. However, the analysis and characterization of BFDGE and its isomers are commonly performed using advanced analytical techniques.

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of BFDGE isomers and their derivatives in various matrices, including food and environmental samples.[6][8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the analysis of BFDGE isomers, providing separation and identification based on their mass-to-charge ratio.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A sensitive method for the simultaneous quantitative analysis of BFDGE and its derivatives in complex samples like canned food and beverages.[10]

A generalized workflow for the physical and chemical characterization of a substance like BFDGE is presented in the diagram below.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | 2095-03-6 [chemicalbook.com]

- 4. This compound | C19H20O4 | CID 91511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bisphenol F bis(2,3-dihydroxypropyl) ether | 72406-26-9 | Benchchem [benchchem.com]

- 6. Differentiation of this compound isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

- 9. library.dphen1.com [library.dphen1.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

Understanding the isomers of Bisphenol F diglycidyl ether.

An In-depth Technical Guide to the Isomers of Bisphenol F Diglycidyl Ether (BFDGE)

Introduction

This compound (BFDGE) is a synthetic industrial compound integral to the production of epoxy resins.[1] These resins are frequently used as internal coatings for food and beverage cans and as additives in various polyesters.[1][2] BFDGE is synthesized through the reaction of bisphenol F (BPF), a product of phenol and formaldehyde, with epichlorohydrin.[3][4] Unlike its counterpart, bisphenol A diglycidyl ether (BADGE), commercial BFDGE is not a single chemical entity but rather a mixture of three distinct positional isomers: para,para-BFDGE (p,p'-BFDGE), ortho,para-BFDGE (o,p'-BFDGE), and ortho,ortho-BFDGE (o,o'-BFDGE).[1][5]

The isomeric composition of BFDGE is critical as it influences the material's physical properties and complicates analytical characterization. Furthermore, concerns regarding the migration of these compounds from packaging into foodstuffs have necessitated robust analytical methods for their separation and quantification.[2] Toxicological studies have reported that BFDGE exhibits cytotoxic, genotoxic, and mutagenic activities, and its derivatives may act as endocrine disruptors, specifically as androgen antagonists.[3][4][6] This guide provides a comprehensive overview of the isomers of BFDGE, detailing their physicochemical properties, toxicological profiles, and the experimental protocols for their analysis.

The Isomers of this compound

The three positional isomers of BFDGE differ in the substitution pattern of the glycidyl ether groups on the two phenyl rings relative to the central methylene bridge.

Caption: Chemical structures of the three positional isomers of BFDGE.

Data Presentation

Physicochemical Properties

Quantitative data for the individual isomers of BFDGE are limited, with many reported values corresponding to the isomeric mixture. The following tables summarize the available data.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₉H₂₀O₄ | [7][8][9] |

| Molecular Weight | 312.36 g/mol | [7][9][10] |

| Physical Description | Colorless liquid resin (mixture) | [10] |

| Melting Point | -15 °C (mixture) | [9] |

| Boiling Point | 474.0 ± 25.0 °C (Predicted, mixture) | [9] |

| Density | 1.19 g/mL at 25 °C (mixture) | [9] |

| Refractive Index | n20/D 1.579 (mixture) |[9] |

Table 2: Calculated Properties of Individual Isomers

| Property | o,o'-BFDGE | o,p'-BFDGE | p,p'-BFDGE | Source(s) |

|---|---|---|---|---|

| Octanol/Water Partition Coeff. (logP) | 2.833 | Not Available | Not Available | [7] |

| Water Solubility (log₁₀WS in mol/L) | -3.67 | Not Available | Not Available | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 53.92 kJ/mol | Not Available | Not Available | [7] |

| Enthalpy of Vaporization (ΔvapH°) | 77.43 kJ/mol | Not Available | Not Available |[7] |

Toxicological Data

Toxicological assessments have generally been performed on the BFDGE isomer mixture.

Table 3: Summary of Toxicological Endpoints for BFDGE Mixture

| Endpoint | Observation | Cell Line / System | Source(s) |

|---|---|---|---|

| Cytotoxicity | Induces morphological changes, cell detachment, and inhibits cell proliferation. | Caco-2 (human colorectal adenocarcinoma) | [4][11] |

| Genotoxicity | Reported to have genotoxic and mutagenic activities. | Prokaryotic and eukaryotic systems | [3][4][12] |

| Endocrine Activity | Chlorinated derivatives (BFDGE·2HCl) act as androgen antagonists. | AR-EcoScreen (CHO-K1 cells) | [6] |

| F-actin Disruption | Causes potent F-actin depolymerization. | Caco-2 cells |[11] |

Chromatographic and Mass Spectrometric Data

The isomers of BFDGE can be effectively separated and identified using chromatographic techniques coupled with mass spectrometry. Their differentiation is based on distinct elution orders and fragmentation patterns.[1]

Table 4: Analytical Characteristics for BFDGE Isomer Identification

| Parameter | o,o'-BFDGE | o,p'-BFDGE | p,p'-BFDGE | Source(s) |

|---|---|---|---|---|

| HPLC Elution Order | 3rd | 2nd | 1st | [1][13] |

| GC Elution Order | 1st | 2nd | 3rd | [1][13] |

| Key GC-MS Fragment Ions (m/z) | 181 (most abundant), 312 (molecular ion often absent) | 197 (abundant, from "ortho effect"), 181, 312 | 107 (most abundant) | [1] |

| HPLC-MS Precursor Ion | [M+NH₄]⁺ | [M+NH₄]⁺ | [M+NH₄]⁺ |[3][14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis of BFDGE isomers.

Protocol 1: Separation and Identification by HPLC-MS/MS

This method is widely used for the analysis of BFDGE and its derivatives in various matrices.[3]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Column: Kinetex® XB-C8 core-shell column (100 × 2.1 mm, 2.6 µm).[3]

-

Mobile Phase:

-

Gradient Elution:

-

Start at 35% B.

-

Linearly increase to 85% B over 7 minutes.

-

Hold at 85% B for 2 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.[3]

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 45 °C.[3]

-

Injection Volume: 2.0 µL.[3]

-

Mass Spectrometry:

Protocol 2: Separation and Identification by GC-MS

Gas chromatography provides a reverse elution order compared to HPLC and yields characteristic fragmentation patterns.[1]

-

Chromatographic System: A gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

-

Injector Temperature: 260 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp to 270 °C at a rate of 30 °C/min.

-

Hold at 270 °C for 6 minutes.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Selected Ion Monitoring (SIM) mode.

-

Monitored Ions (m/z): Target the characteristic fragment ions for each isomer (e.g., 181 for o,o'; 197 for o,p'; 107 for p,p') and the molecular ion at m/z 312 for confirmation.[1]

-

Protocol 3: Sample Preparation from Canned Food

This protocol describes a generic extraction procedure for solid food matrices.[15]

-

Homogenization: Homogenize the entire content of the can.

-

Extraction:

-

Mix 3 g of the homogenized sample with 6 mL of ethyl acetate.

-

Shake the mixture for 20 minutes.

-

Sonicate in an ultrasonic bath for 30 minutes.[15]

-

-

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes.[15]

-

Evaporation: Transfer 5 mL of the supernatant to a vial and evaporate to dryness under a stream of nitrogen.[15]

-

Reconstitution: Reconstitute the dried extract in 1 mL of a methanol:water (1:1, v/v) solution.[15]

-

Filtration: Filter the reconstituted solution through a suitable syringe filter before injection into the analytical system.[15]

Protocol 4: Hydrolysis of BFDGE

This protocol is used to generate BFDGE derivatives for analytical standard preparation.[1]

-

Place 1 mg of the BFDGE isomer mixture into 1 mL of a 5% aqueous hydrochloric acid (HCl) solution.[1]

-

Stir the mixture for 10 minutes in an ultrasonic bath. The solution will appear cloudy due to the low water solubility of BFDGE.[1]

-

Store the solution at room temperature for 48 hours. The solution should become almost clear as the reaction proceeds.[1]

-

This process yields hydrolysis products such as BFDGE·2H₂O and BFDGE·H₂O·HCl.[1]

Visualizations

Analytical Workflow for BFDGE Isomers

The following diagram illustrates the logical flow for the analysis of BFDGE isomers from a food sample.

Caption: Workflow for the extraction and analysis of BFDGE isomers.

Proposed Anti-Androgenic Signaling Pathway

BFDGE derivatives have been shown to exhibit anti-androgenic effects.[6] The diagram below illustrates the proposed mechanism of action.

Caption: Proposed pathway for the anti-androgenic action of BFDGE derivatives.

References

- 1. Differentiation of this compound isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. Stabilities of bisphenol A diglycidyl ether, this compound, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and this compound (BFDGE) in Japanese infants with NICU hospitalization history - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 6. Study on anti-androgenic effects of bisphenol a diglycidyl ether (BADGE), this compound (BFDGE) and their derivatives using cells stably transfected with human androgen receptor, AR-EcoScreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, ortho-ortho' - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound, ortho-para' [webbook.nist.gov]

- 9. This compound | 2095-03-6 [chemicalbook.com]

- 10. This compound | C19H20O4 | CID 91511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (this compound) on Caco-2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. lcms.labrulez.com [lcms.labrulez.com]

Unveiling the Endocrine Disrupting Potential of Bisphenol F Diglycidyl Ether (BFDGE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F diglycidyl ether (BFDGE) is a monomer used in the production of epoxy resins, which are utilized in a variety of applications including as coatings for food and beverage cans. As a structural analogue of the more extensively studied bisphenol A diglycidyl ether (BADGE) and bisphenol A (BPA), concerns have been raised regarding its potential to interfere with the endocrine system. This technical guide provides a comprehensive overview of the current state of knowledge on the potential endocrine-disrupting effects of BFDGE, with a focus on its interaction with hormonal pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and risk assessment.

Data Presentation

The publicly available quantitative data on the endocrine-disrupting effects of BFDGE is limited. Much of the current understanding is derived from a key study by Satoh et al. (2004) which focused on the anti-androgenic properties of BFDGE and its derivatives.[1][2][3][4][5][6] The following tables summarize the available qualitative and quantitative information. A significant data gap exists for the direct, quantitative effects of the parent BFDGE compound in many standard endocrine disruptor screening assays.

Table 1: Summary of Androgenic and Estrogenic Effects of BFDGE and its Derivatives

| Compound | Assay Type | Endpoint | Result | Citation |

| BFDGE | AR-EcoScreen™ (Androgen Receptor Reporter Assay) | Androgen Agonism | No activity observed | [1][2] |

| BFDGE.2HCl | AR-EcoScreen™ (Androgen Receptor Reporter Assay) | Androgen Antagonism | Conspicuous antagonistic activity | [1][2][3] |

| BFDGE.2HCl | Androgen Receptor Binding Assay | Binding Affinity | High binding affinity | [1][2][3] |

| BFDGE | In vitro estrogenicity assays | Estrogenic Activity | No activity observed | [1][2] |

| BFDGE.2HCl | In vitro estrogenicity assays | Estrogenic Activity | No activity observed | [1][2] |

Table 2: Effects of BFDGE on Other Endocrine Pathways

| Endocrine Pathway | Assay Type | Endpoint | Result for BFDGE | Notes |

| Steroidogenesis | H295R Steroidogenesis Assay | Testosterone & Estradiol Production | No specific data available for BFDGE. | Studies on other bisphenols like BPA, BPS, and BPF have shown alterations in steroid hormone production in this assay.[7][8] |

| PPARγ Activation | PPARγ Reporter Gene Assay | Receptor Activation | No specific data available for BFDGE. | BADGE, a related compound, has been shown to be a PPARγ agonist in some cell systems.[9] |

| Thyroid Hormone Signaling | Thyroid Hormone Receptor Binding Assay | Receptor Binding/Activity | No specific data available for BFDGE. | Other bisphenols, such as BPF and BPS, have been shown to interact with the thyroid hormone system.[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are summaries of the key experimental protocols relevant to assessing the endocrine-disrupting potential of BFDGE.

Androgen Receptor (AR) Transcriptional Activation Assay (AR-EcoScreen™)

This assay is designed to identify substances that can act as agonists or antagonists of the human androgen receptor. The AR-EcoScreen™ assay is a specific example of a stably transfected human androgen receptor transcriptional activation assay, which is covered under OECD Test Guideline 458.[10][11][12]

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human androgen receptor (AR) and a luciferase reporter gene under the control of an androgen-responsive element (AR-EcoScreen™).[1][2]

-

Principle: In the presence of an androgen agonist, the AR is activated and binds to the androgen-responsive element, driving the expression of the luciferase reporter gene. The resulting light emission is measured and is proportional to the androgenic activity. For antagonist assessment, the cells are co-exposed to a known androgen agonist (e.g., dihydrotestosterone, DHT) and the test substance. A reduction in luciferase activity compared to the agonist-only control indicates anti-androgenic activity.

-

General Protocol:

-

Cell Seeding: AR-EcoScreen™ cells are seeded into 96-well plates and allowed to attach.

-

Treatment: Cells are exposed to a range of concentrations of the test substance (e.g., BFDGE or its derivatives) in the presence (for antagonism) or absence (for agonism) of a fixed concentration of an AR agonist like DHT.

-

Incubation: Plates are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Measurement: A lysis buffer is added to the cells, followed by a luciferase substrate. The luminescence is then measured using a luminometer.

-

Data Analysis: The results are expressed as a percentage of the response of the positive control (for agonists) or as a percentage of inhibition of the agonist response (for antagonists). IC50 values (for antagonists) or EC50 values (for agonists) are calculated.

-

Yeast Androgen Screen (YAS) Assay

The YAS assay is another in vitro method to detect androgenic and anti-androgenic activity. It utilizes genetically modified yeast (Saccharomyces cerevisiae) that co-expresses the human androgen receptor and a reporter gene (e.g., lacZ, encoding β-galactosidase).[13][14][15][16][17]

-

Principle: When an androgenic substance binds to the AR, it triggers a cascade leading to the expression of β-galactosidase. This enzyme then metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG), causing a color change in the medium from yellow to red, which can be quantified spectrophotometrically.

-

General Protocol:

-

Yeast Culture: The recombinant yeast strain is cultured to a suitable density.

-

Exposure: In a 96-well plate, the yeast culture is exposed to various concentrations of the test substance, along with positive (e.g., DHT) and negative controls. For antagonism testing, the test substance is co-incubated with a fixed concentration of DHT.

-

Incubation: The plate is incubated for a period of 2-3 days, or a shorter duration (e.g., 18 hours) in rapid protocols.

-

Measurement: The absorbance of the medium is measured at a specific wavelength (e.g., 570 nm) to quantify the color change. Yeast growth is also typically measured at a different wavelength (e.g., 690 nm) to assess cytotoxicity.

-

Data Analysis: The response is compared to the controls to determine agonistic or antagonistic activity.

-

H295R Steroidogenesis Assay

This in vitro assay, outlined in OECD Test Guideline 456, uses the human adrenocortical carcinoma cell line NCI-H295R to assess the effects of chemicals on the production of steroid hormones, including testosterone and estradiol.[1][18][19][20][21][22][23][24][25]

-

Cell Line: NCI-H295R cells, which express all the key enzymes required for steroidogenesis.[20]

-

Principle: The assay measures the production of testosterone and 17β-estradiol by the H295R cells after exposure to a test chemical. Changes in the levels of these hormones indicate interference with the steroidogenic pathway.

-

General Protocol:

-

Cell Plating and Acclimation: H295R cells are seeded in multi-well plates and allowed to acclimate for 24 hours.

-

Exposure: The cells are then exposed to a range of concentrations of the test substance for 48 hours.

-

Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

-

Cell Viability: The viability of the cells is assessed to ensure that observed changes in hormone levels are not due to cytotoxicity.

-

Data Analysis: Hormone concentrations are compared to solvent controls to determine if the test chemical significantly alters steroid production. Data are typically expressed as fold change relative to the control.

-

Signaling Pathways and Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the potential endocrine-disrupting effects of BFDGE.

Logical Workflow for Endocrine Disruptor Screening

The following diagram illustrates a generalized, tiered approach for screening and testing chemicals for endocrine-disrupting properties, based on frameworks like the OECD Conceptual Framework.

References

- 1. oecd.org [oecd.org]

- 2. Study on anti-androgenic effects of bisphenol a diglycidyl ether (BADGE), this compound (BFDGE) and their derivatives using cells stably transfected with human androgen receptor, AR-EcoScreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. :: Korean Journal of Environmental Biology :: [ebr.or.kr]

- 4. Acute Toxicity Effect of Bisphenol A and Its Analogues on Adult and Embryo of Zebrafish [ere.ac.cn]

- 5. ec.europa.eu [ec.europa.eu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. harvest.usask.ca [harvest.usask.ca]

- 8. researchgate.net [researchgate.net]

- 9. Bisphenol A Diglycidyl Ether Induces Adipogenic Differentiation of Multipotent Stromal Stem Cells through a Peroxisome Proliferator–Activated Receptor Gamma-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Concept Life Sciences | Assay Card | Androgen Receptor Assay Test No458 [conceptlifesciences.com]

- 13. biotoxik.it [biotoxik.it]

- 14. aniara.com [aniara.com]

- 15. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 16. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]

- 17. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 18. policycommons.net [policycommons.net]

- 19. oecd.org [oecd.org]

- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 21. croplifeeurope.eu [croplifeeurope.eu]

- 22. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of Bisphenol F Diglycidyl Ether (BFDGE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation pathways of Bisphenol F diglycidyl ether (BFDGE). BFDGE is an industrial chemical used in the production of epoxy resins, which are found in a wide range of applications, including coatings for food and beverage containers. Understanding its environmental fate is crucial for assessing its potential ecological impact and for the development of safer alternatives. This document summarizes key degradation pathways, including hydrolysis, biodegradation, photodegradation, and chemical oxidation, presenting quantitative data, detailed experimental protocols, and visual representations of the processes involved.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for BFDGE in aqueous environments. The two epoxide rings of the BFDGE molecule are susceptible to nucleophilic attack by water, leading to the opening of the rings and the formation of diol derivatives. This process occurs in two consecutive first-order reaction steps.

The initial hydrolysis product is BFDGE monohydrolyzate (BFDGE·H₂O), where one of the epoxy rings has been opened. The second step involves the hydrolysis of the remaining epoxy ring to form BFDGE di-hydrolyzate (BFDGE·2H₂O), which is the final hydrolysis product.[1][2] The half-life of BFDGE is dependent on temperature and pH, with faster degradation occurring at higher temperatures and in acidic conditions.[1] For instance, at a neutral pH of 7 and a temperature of 25°C, the hydrolysis half-life of BFDGE has been reported to be approximately 5 days.[3]

In the presence of chloride ions, chlorinated derivatives such as BFDGE·HCl·H₂O and BFDGE·2HCl can also be formed.[3]

Quantitative Data for Hydrolytic Degradation

| Parameter | Condition | Value | Reference |

| Half-life | pH 7, 25°C | 5 days | [3] |

| Half-life | 40°C, 3% acetic acid | Shortest | [4] |

| Half-life | 40°C, 15% ethanol | Longest | [4] |

| Degradation after 48h | 25°C, 3% acetic acid | 75% | [5] |

| Degradation after 48h | 25°C, 95% ethanol | 92% (least degradation) | [5] |

Experimental Protocol for Hydrolysis Study

This protocol outlines a general procedure for studying the hydrolysis of BFDGE in a laboratory setting.

1. Materials and Reagents:

-

This compound (BFDGE) standard

-

Food simulants (e.g., distilled water, 3% (w/v) acetic acid, 15% (v/v) ethanol)[4]

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Tetrahydrofuran (THF)

2. Sample Preparation:

-

Prepare a stock solution of BFDGE in THF.

-

Dilute the stock solution with the chosen food simulant to a final concentration (e.g., 800 µg/L).[1]

-

Maintain the solutions at a constant temperature (e.g., 40°C, 50°C, 60°C) in a controlled environment.[4]

3. Analytical Method (HPLC-FLD):

-

Instrument: High-Performance Liquid Chromatograph with a Fluorescence Detector.

-

Column: C18 reversed-phase column (e.g., Poroshell 120 SB-C18, 100 mm x 4.6 mm, 2.7 µm).[1]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.[6]

-

Flow Rate: 0.3 mL/min.[6]

-

Column Temperature: 35°C.[6]

-

Injection Volume: 10 µL.

-

Fluorescence Detection: Excitation at 225 nm and emission at 295 nm.[5]

4. Data Analysis:

-

Inject samples at regular time intervals to monitor the decrease in the BFDGE peak area and the increase in the peak areas of the hydrolysis products.

-

Calculate the concentration of BFDGE and its hydrolysis products at each time point using a calibration curve.

-

Determine the first-order degradation rate constants (k) by plotting the natural logarithm of the BFDGE concentration versus time.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Hydrolysis Pathway Diagram

Caption: Hydrolysis pathway of BFDGE.

Biodegradation

While direct microbial degradation of BFDGE has not been extensively studied, the biodegradation of its parent compound, Bisphenol F (BPF), is well-documented. It is hypothesized that BFDGE first undergoes hydrolysis to BPF, which is then susceptible to microbial degradation.

Studies have shown that BPF is more readily biodegradable than Bisphenol A (BPA) in seawater.[2] Several bacterial strains, including Sphingobium yanoikuyae, have been identified as capable of utilizing BPF as a sole carbon and energy source.[7][8] The biodegradation of BPF typically proceeds through an oxidative pathway. The initial step involves the oxidation of the methylene bridge to a ketone, forming 4,4'-dihydroxybenzophenone (DHBP).[7] This is followed by a Baeyer-Villiger monooxygenase-catalyzed reaction that inserts an oxygen atom to form an ester, 4-hydroxyphenyl-4-hydroxybenzoate (HPHB).[7] Subsequent hydrolysis of the ester bond yields 4-hydroxybenzoic acid and hydroquinone, which can then enter central metabolic pathways.[7]

Quantitative Data for Biodegradation of BPF

| Organism/System | Substrate | Degradation Efficiency | Time | Reference |

| Seawater microcosm (SDA) | BPF | >92% | 60 days | [2] |

| Sphingobium yanoikuyae TYF-1 | BPF | Complete degradation | - | [8] |

Experimental Protocol for Biodegradation Study (Soil)

This protocol is based on standard methods for assessing the aerobic biodegradation of chemicals in soil, such as ISO 17556.

1. Materials and Reagents:

-

BFDGE

-

Natural, fertile soil with a known microbial population.

-

Sand (as an inert bulking agent)

-

Mineral salt medium

-

Reference material (e.g., cellulose)

-

CO₂-free air

2. Experimental Setup:

-

Prepare a mixture of soil, sand, and the test substance (BFDGE) or reference material.

-

Place the mixture in biometer flasks or a similar respirometric system.

-

A control flask containing only soil and sand should be run in parallel.

-

Continuously supply CO₂-free air to the flasks.

-

Trap the evolved CO₂ in an absorbent solution (e.g., barium hydroxide or sodium hydroxide).

3. Incubation:

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-28°C) and moisture content for an extended period (e.g., up to 6 months).[9]

4. Data Analysis:

-

Periodically titrate the CO₂ absorbent solution to determine the amount of CO₂ produced.

-

Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ evolved from the test substance to its theoretical maximum (ThCO₂), after subtracting the CO₂ produced in the control flask.

-

The biodegradation of the reference material should also be monitored to validate the test system.

Biodegradation Pathway of BPF (Postulated for BFDGE after Hydrolysis)

Caption: Postulated biodegradation pathway of BFDGE.

Photodegradation

Direct scientific literature on the photodegradation of BFDGE is limited. However, studies on the related compound, bisphenol A diglycidyl ether (BADGE), and the parent compound, BPF, can provide insights into potential photodegradation pathways. The aromatic rings in the BFDGE structure are chromophores that can absorb UV radiation, leading to photochemical reactions.

The primary mechanism of photodegradation is likely to involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then attack the BFDGE molecule. Potential reaction sites include the aromatic rings, the ether linkages, and the methylene bridge. This can lead to hydroxylation of the aromatic rings, cleavage of the ether bonds, and oxidation of the methylene group.

Experimental Protocol for Photodegradation Study

This protocol describes a general setup for investigating the photodegradation of BFDGE in an aqueous solution.

1. Materials and Reagents:

-

BFDGE

-

High-purity water

-

Acetonitrile (for stock solution and HPLC)

-

Scavengers for reactive oxygen species (e.g., isopropanol for •OH, sodium azide for ¹O₂)

2. Experimental Setup:

-

Prepare an aqueous solution of BFDGE of a known concentration.

-

Place the solution in a quartz photoreactor.

-

Use a UV lamp with a specific wavelength (e.g., 254 nm) or a solar simulator as the light source.[3]

-

Maintain a constant temperature using a cooling system.

-

Stir the solution continuously to ensure homogeneity.

3. Irradiation and Sampling:

-

Irradiate the solution for a defined period.

-

Withdraw aliquots at regular time intervals.

-

To investigate the role of different ROS, conduct parallel experiments with the addition of specific scavengers.

4. Analysis:

-

Analyze the samples using HPLC-FLD or LC-MS/MS to determine the concentration of BFDGE and identify degradation products.

-

Calculate the photodegradation rate constant and half-life.

Illustrative Photodegradation Workflow

References

- 1. molnar-institute.com [molnar-institute.com]

- 2. Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Biodegradation of the endocrine-disrupting compound bisphenol F by Sphingobium yanoikuyae DN12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of bisphenol A and bisphenol F in the rhizosphere sediment of Phragmites australis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis and chlorinated derivatives of BFDGE in aqueous solutions.

An In-depth Technical Guide on the Hydrolysis and Chlorinated Derivatives of Bisphenol F Diglycidyl Ether (BFDGE) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of this compound (BFDGE) in aqueous environments, with a focus on its hydrolysis and the formation of chlorinated derivatives. BFDGE is a key component in the production of epoxy resins and coatings, and understanding its fate in aqueous media is crucial for assessing potential human exposure and environmental impact. This document details the kinetics of these reactions, outlines experimental protocols for their study, and visually represents the chemical pathways and analytical workflows involved.

Hydrolysis of BFDGE in Aqueous Solutions

The hydrolysis of BFDGE involves the opening of one or both of its epoxide rings to form the corresponding mono- and di-hydrolyzed derivatives (BFDGE·H₂O and BFDGE·2H₂O, respectively). This process is influenced by factors such as temperature, pH, and the composition of the aqueous medium.

Quantitative Data on BFDGE Hydrolysis

The degradation of BFDGE in aqueous solutions follows pseudo-first-order kinetics.[1] The rate of hydrolysis is significantly affected by the temperature and the nature of the aqueous medium, with acidic conditions generally leading to faster degradation.[1][2] The following tables summarize key quantitative data from various studies.

Table 1: Half-Life of BFDGE in Aqueous Solutions

| Aqueous Solution | Temperature (°C) | pH | Half-Life (days) |

| Distilled Water | 25 | 7 | 5 |

| 3% (w/v) Acetic Acid | 40 | - | < 2[1] |

| 3% (w/v) Acetic Acid | 50 | - | < 2[1] |

| 3% (w/v) Acetic Acid | 60 | - | < 2[1] |

| Distilled Water | 40 | - | > 2[1] |

| Distilled Water | 50 | - | < 2[1] |

| Distilled Water | 60 | - | < 2[1] |

| 15% (v/v) Ethanol | 40 | - | > 2[1] |

| 15% (v/v) Ethanol | 50 | - | > 2[1] |

| 15% (v/v) Ethanol | 60 | - | > 2[1] |

Table 2: Degradation of BFDGE in Food Simulants after 48 Hours

| Food Simulant | Storage Condition | % BFDGE Remaining |

| Distilled Water | 25°C | 39% |

| Distilled Water | 40°C | 24% |

| Distilled Water | 25°C after 15 min at 120°C | 33% |

| 3% Acetic Acid | 25°C | 28% |

| 3% Acetic Acid | 40°C | 17% |

| 3% Acetic Acid | 25°C after 15 min at 120°C | 21% |

| 10% Ethanol | 25°C | 53% |

| 10% Ethanol | 40°C | 30% |

| 10% Ethanol | 25°C after 15 min at 120°C | 92% |

Hydrolysis Pathway

The hydrolysis of BFDGE is a stepwise process. The first step involves the opening of one epoxide ring to form BFDGE·H₂O. The second epoxide ring can then be hydrolyzed to form BFDGE·2H₂O.[1]

Formation of Chlorinated Derivatives

In the presence of chloride ions, such as from hydrochloric acid, BFDGE can form chlorinated derivatives.[3][4] These reactions can occur during the manufacturing of materials containing BFDGE or when such materials come into contact with acidic, chloride-containing aqueous environments.[4]

Common Chlorinated Derivatives

The primary chlorinated derivatives of BFDGE are BFDGE·HCl·H₂O and BFDGE·2HCl. The formation of these compounds involves the reaction of the epoxide rings with hydrochloric acid.

Formation Pathway of Chlorinated Derivatives

The reaction of BFDGE with HCl leads to the formation of chlorohydrin derivatives. This can occur in a stepwise manner, similar to hydrolysis.

Experimental Protocols

The analysis of BFDGE and its derivatives in aqueous solutions is typically performed using high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection.[1][5]

Sample Preparation

For the analysis of BFDGE and its derivatives in aqueous samples, the following general procedure can be used:

-

Extraction : If the analytes are present in a complex matrix, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary. For cleaner aqueous samples, direct injection may be possible.

-

Sonication and Centrifugation : To ensure complete extraction, sonication followed by centrifugation can be employed to separate the organic and aqueous layers.[4]

-

Evaporation and Reconstitution : The organic extract is typically evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the HPLC mobile phase (e.g., methanol:water mixture).[4]

-

Filtration : The reconstituted sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[4]

HPLC-MS/MS Analysis

A sensitive and selective method for the simultaneous determination of BFDGE and its derivatives involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Table 3: Exemplary HPLC-MS/MS Parameters

| Parameter | Value |

| HPLC System | |

| Column | Kinetex® XB-C8 (100 × 2.1 mm, 2.6 µm)[5] |

| Mobile Phase A | 40 mM ammonium formate in water[5] |

| Mobile Phase B | Methanol[5] |

| Gradient | 35% B to 85% B over 7 min[5] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 45°C[5] |

| Injection Volume | 2.0 µL[5] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of BFDGE and its derivatives in an aqueous sample.

Conclusion

The stability of BFDGE in aqueous solutions is limited, with hydrolysis and the formation of chlorinated derivatives being significant degradation pathways. The rates of these reactions are dependent on the specific conditions of the aqueous environment. The analytical methods outlined in this guide, particularly HPLC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of BFDGE and its various derivatives. This information is essential for researchers and professionals in fields such as environmental science, food safety, and drug development who need to assess the potential risks associated with BFDGE.

References

- 1. researchgate.net [researchgate.net]

- 2. web.vscht.cz [web.vscht.cz]

- 3. Measurement of Bisphenol A Diglycidyl Ether (BADGE), BADGE derivatives, and this compound (BFDGE) in Japanese infants with NICU hospitalization history - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. Stabilities of bisphenol A diglycidyl ether, this compound, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Curing Symphony: An In-depth Technical Guide to the Reactivity of Bisphenol F Diglycidyl Ether (BFDGE) Epoxide Groups with Amine Curing Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reactivity of the epoxide groups in Bisphenol F diglycidyl ether (BFDGE) with amine curing agents is a cornerstone of thermosetting polymer chemistry, with wide-ranging applications in advanced materials, coatings, and adhesives. This technical guide provides a comprehensive overview of the core chemical principles governing this reaction, detailing the reaction mechanisms, kinetics, and the critical experimental protocols used for its characterization. Quantitative data from various studies are summarized to offer a comparative perspective on the factors influencing the curing process. Furthermore, this guide employs visual diagrams to elucidate complex reaction pathways and experimental workflows, serving as a vital resource for professionals in materials science and related fields.

Introduction

This compound (BFDGE) is a low-viscosity epoxy resin prized for its excellent mechanical properties, chemical resistance, and good thermal stability upon curing. The performance of the final cured product is intrinsically linked to the curing process, which predominantly involves the reaction of the terminal epoxide groups of the BFDGE monomer with amine curing agents. This polyaddition reaction leads to the formation of a highly cross-linked, three-dimensional network.

The nucleophilic addition of the amine's nitrogen to the electrophilic carbon of the epoxide ring is the fundamental reaction. This process is influenced by several factors, including the structure and functionality of the amine curing agent (aliphatic vs. aromatic, primary vs. secondary amines), the stoichiometry of the reactants, and the curing temperature.[1][2] A thorough understanding of these factors is paramount for controlling the curing process and tailoring the final properties of the thermoset.

The Epoxy-Amine Reaction Mechanism

The curing of BFDGE with an amine curing agent is a nucleophilic ring-opening reaction. The reaction proceeds in several steps, often exhibiting autocatalytic behavior.[3][4]

Step 1: Primary Amine Addition: A primary amine group attacks one of the epoxide rings of a BFDGE molecule. This results in the formation of a secondary amine and a hydroxyl group.

Step 2: Secondary Amine Addition: The newly formed secondary amine, or a secondary amine from the curing agent itself, can then react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group.

Step 3: Etherification (Side Reaction): At higher temperatures or in the presence of a catalyst, the hydroxyl groups generated during the epoxy-amine reaction can react with other epoxide groups. This etherification reaction can contribute to the overall cross-linking density.[1]

The reaction is catalyzed by hydroxyl groups present in the system, either from the initial reactants or, more significantly, those generated during the reaction itself. This phenomenon is known as autocatalysis and leads to an acceleration of the reaction rate as the conversion proceeds.[3][4]

Caption: Epoxy-Amine Reaction Mechanism.

Quantitative Data Summary

The curing kinetics of epoxy-amine systems are often characterized by their activation energy (Ea), which represents the minimum energy required for the reaction to occur. This data is crucial for predicting reaction rates at different temperatures and for optimizing curing cycles. The following tables summarize key quantitative data gathered from studies on epoxy-amine reactions. Note that many studies utilize the structurally similar Diglycidyl Ether of Bisphenol A (DGEBA) as a model system.

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reference |

| DGEBA | m-phenylene diamine (m-PDA) | DSC | 50-100 | [5] |

| DGEBA | Amantidine | DSC | - | [6] |

| DGEBA | 2-adamantylethanamine | DSC | Autocatalytic: 63.3, n-order: 29.8 | [4] |

| E51/DDS | - | DSC | 87 | [7] |

| E51/DDS with BAPH | - | DSC | 68.6 | [7] |

| DGEBA | Isophoronediamine (IPD) | FTIR | - | [8] |

| DGEBA | Poly(oxypropylene) diamine | DSC | 58.1 | [9] |

Table 1: Activation Energies for Various Epoxy-Amine Systems.

| Property | Value | Conditions | Reference |

| Enthalpy of Reaction | 413.3 J/g | DGEBA / 2-adamantylethanamine | [4] |

| Glass Transition Temperature (Tg) | 95 °C | DGEBA / 2-adamantylethanamine | [4] |

| Glass Transition Temperature (Tg) | 181 °C | E51 / DDS | [7] |

| Glass Transition Temperature (Tg) | 195 °C | E51 / DDS with BAPH | [7] |

Table 2: Thermal Properties of Cured Epoxy-Amine Systems.

Experimental Protocols

The study of the reactivity of BFDGE's epoxide groups with amine curing agents relies on a suite of analytical techniques. The following sections detail the methodologies for the most common and critical experiments.

Determination of Epoxide Equivalent Weight (EEW) by Titration

The Epoxide Equivalent Weight (EEW) is a crucial parameter for determining the correct stoichiometric ratio of epoxy resin to curing agent. It is defined as the weight of resin in grams that contains one equivalent of epoxide groups.

Principle: This method involves the titration of the epoxy groups with a standardized acid solution, typically hydrobromic acid (HBr) in acetic acid. The reaction involves the opening of the epoxide ring by the acid.

Reagents and Equipment:

-

0.1 N HBr in glacial acetic acid

-

Crystal violet indicator

-

Glacial acetic acid

-

Chloroform

-

Burette, flasks, and analytical balance

Procedure:

-

Accurately weigh a sample of the BFDGE resin into a flask.[10]

-

Dissolve the sample in a suitable solvent such as chloroform or glacial acetic acid.[10]

-

Add a few drops of crystal violet indicator. The solution will appear violet.

-

Titrate the solution with the standardized 0.1 N HBr in acetic acid solution.

-

The endpoint is reached when the color of the solution changes from violet to a blue-green or green.

-

A blank titration without the epoxy resin should be performed to account for any impurities in the solvent.

-

The EEW is calculated using the following formula: EEW = (Weight of sample in g * 1000) / (Volume of HBr in mL * Normality of HBr)

An alternative method involves potentiometric titration, which can provide more accurate results, especially for colored samples.[10]

Monitoring Curing Kinetics with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing kinetics of epoxy resins. It measures the heat flow associated with the curing reaction as a function of temperature or time.[11][12]

Principle: The curing of epoxy resins is an exothermic process. DSC measures the heat released during this reaction, which is directly proportional to the extent of the reaction. By conducting experiments at different heating rates (non-isothermal) or at a constant temperature (isothermal), kinetic parameters such as the activation energy (Ea) and the order of the reaction can be determined.[6][12]

Procedure (Non-isothermal):

-

Accurately weigh a small amount (5-10 mg) of the uncured BFDGE/amine mixture into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that covers the entire curing process.

-

Record the heat flow as a function of temperature. The resulting plot will show an exothermic peak.

-

The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.

-

The degree of conversion (α) at any given temperature can be calculated as the fractional heat released up to that temperature.

-

By performing the experiment at multiple heating rates, model-free kinetic methods (e.g., Kissinger, Flynn-Wall-Ozawa) can be used to determine the activation energy.[9][13]

Following the Reaction with Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable tool for monitoring the chemical changes that occur during the curing process.[14][15]

Principle: FTIR spectroscopy identifies functional groups in a molecule by their characteristic absorption of infrared radiation. During the curing of BFDGE with an amine, the concentration of the epoxide groups decreases, while the concentration of hydroxyl groups increases. These changes can be monitored by observing the changes in the corresponding IR absorption bands.

Key IR Bands:

-

Epoxide group: A distinct absorption peak around 915 cm⁻¹ is characteristic of the C-O-C stretching vibration of the epoxide ring.[8][14] The disappearance of this peak indicates the consumption of epoxide groups.

-

Hydroxyl group: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl groups formed during the reaction. The increase in the intensity of this band signifies the progress of the curing reaction.

-

Internal Standard: A peak that does not change during the reaction, such as the C=C stretching of the aromatic rings around 1605 cm⁻¹, is often used as an internal standard to normalize the spectra and allow for quantitative analysis.[8][16]

Procedure:

-

Prepare a thin film of the uncured BFDGE/amine mixture between two salt plates (e.g., KBr or NaCl) or on a suitable substrate.

-

Place the sample in the FTIR spectrometer.

-

Acquire an initial spectrum at time zero.

-

Heat the sample to the desired curing temperature (isothermal curing) or through a temperature program.

-

Acquire spectra at regular intervals during the curing process.

-

The degree of conversion of the epoxide groups can be calculated by monitoring the decrease in the area or height of the epoxide peak at ~915 cm⁻¹, normalized to the internal standard peak.[16]

Caption: Experimental Workflow for Characterization.

Conclusion

The reaction between the epoxide groups of this compound and amine curing agents is a complex yet controllable process that is fundamental to the development of high-performance thermosetting materials. This guide has provided a detailed overview of the underlying reaction mechanism, a summary of relevant quantitative data, and comprehensive experimental protocols for the characterization of this critical reaction. By understanding and applying the principles and techniques outlined herein, researchers and professionals can effectively tailor the curing process to achieve desired material properties for a wide array of applications. The provided diagrams serve to visually simplify the complex relationships in both the chemical reactions and the experimental procedures, offering a clear and concise reference.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hiranuma.com [hiranuma.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. atlantis-press.com [atlantis-press.com]

Bisphenol F Diglycidyl Ether (BFDGE): A Technical Guide to its Role as a Precursor in Epoxy Resin Production

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol F diglycidyl ether (BFDGE) is a crucial epoxy resin precursor, offering distinct advantages over its bisphenol A counterpart, including lower viscosity and improved resistance. This technical guide provides a comprehensive overview of BFDGE, covering its synthesis, the formulation and curing of BFDGE-based epoxy resins, and a comparative analysis of the resulting material properties. Detailed experimental protocols for synthesis, curing, and characterization are provided to facilitate reproducible research and development. This document is intended to serve as a core reference for professionals in materials science, polymer chemistry, and related fields requiring a deep understanding of BFDGE-based epoxy systems.

Introduction

Epoxy resins are a versatile class of thermosetting polymers widely utilized in adhesives, coatings, composites, and electronics due to their excellent mechanical properties, chemical resistance, and thermal stability.[1][2] The performance of an epoxy resin is largely dictated by the chemical structure of its precursors, primarily the epoxy monomer and the curing agent. This compound (BFDGE) has emerged as a significant alternative to the more common bisphenol A diglycidyl ether (DGEBA), primarily due to concerns over the potential health effects of bisphenol A.[3] BFDGE-based epoxy resins often exhibit lower viscosity, which can be advantageous in processing, and can offer comparable or superior mechanical and thermal properties depending on the formulation.[4][5]

This guide delves into the technical specifics of BFDGE as a precursor in epoxy resin production. It will cover the synthesis of BFDGE, the curing process with various hardeners, and the characterization of the final cured epoxy resins.

Synthesis of this compound (BFDGE)

The synthesis of BFDGE is typically achieved through the reaction of bisphenol F (BPF) with an excess of epichlorohydrin in the presence of a basic catalyst, such as sodium hydroxide (NaOH).[6][7] This process, known as O-alkylation, results in the formation of the diglycidyl ether and sodium chloride as a byproduct.

Chemical Reaction

The overall chemical reaction for the synthesis of BFDGE is as follows:

Caption: Synthesis of BFDGE from Bisphenol F and Epichlorohydrin.

Experimental Protocol: BFDGE Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of BFDGE.

Materials:

-

Bisphenol F (BPF)

-

Epichlorohydrin (excess)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add Bisphenol F and an excess of epichlorohydrin (e.g., a 1:10 molar ratio of BPF to epichlorohydrin).

-

Dissolution: Heat the mixture to approximately 60-70°C with continuous stirring to dissolve the Bisphenol F completely.

-

Catalyst Addition: Slowly add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture over a period of 1-2 hours. The amount of NaOH should be approximately 2 moles for every mole of BPF. Maintain the reaction temperature at 60-70°C. During the addition, water may be azeotropically distilled off with epichlorohydrin.

-

Reaction: After the complete addition of NaOH, continue stirring the mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

-

Initial Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add toluene to dissolve the organic phase.

-

Washing: Wash the organic layer with deionized water several times to remove the sodium chloride byproduct and any remaining NaOH. Check the pH of the aqueous layer to ensure it is neutral.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent. Remove the toluene and excess epichlorohydrin by rotary evaporation under reduced pressure.

-

Characterization: The resulting viscous liquid is BFDGE. Characterize the product using techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of epoxy groups and the absence of hydroxyl groups, and determine the epoxy equivalent weight (EEW) by titration.

Curing of BFDGE-Based Epoxy Resins

The curing of epoxy resins is a process of converting the low-molecular-weight liquid resin into a highly cross-linked, three-dimensional network, resulting in a solid, infusible material with desirable mechanical and thermal properties. This is achieved by reacting the epoxy groups of BFDGE with a suitable curing agent, also known as a hardener. The choice of hardener significantly influences the properties of the final cured product.

Curing with Amine Hardeners

Amine hardeners are widely used for curing epoxy resins at room or elevated temperatures. They react with the epoxy groups through a nucleophilic addition reaction. Amines are classified as aliphatic, cycloaliphatic, or aromatic, with each class imparting different characteristics to the cured resin.[8][9]

-

Aliphatic Amines (e.g., Triethylenetetramine - TETA): These hardeners are highly reactive and can cure epoxy resins at room temperature. They generally produce resins with good mechanical strength but may have lower thermal stability compared to aromatic amines.[10]

-

Aromatic Amines (e.g., 4,4'-Diaminodiphenylmethane - DDM): Aromatic amines are less reactive than aliphatic amines and typically require elevated temperatures for curing. The resulting epoxy networks exhibit higher thermal stability and chemical resistance due to the rigid aromatic structures.[11]

Caption: Amine curing process of BFDGE epoxy resin.

Curing with Anhydride Hardeners

Anhydride hardeners are another important class of curing agents for epoxy resins, particularly for applications requiring high thermal stability and excellent electrical properties.[12][13] The curing reaction with anhydrides is more complex than with amines and typically requires elevated temperatures and the presence of a catalyst (e.g., a tertiary amine).

References

- 1. researchgate.net [researchgate.net]

- 2. fracturae.com [fracturae.com]

- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]

- 8. pcimag.com [pcimag.com]

- 9. researchgate.net [researchgate.net]

- 10. US20150018457A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. tri-iso.com [tri-iso.com]

- 13. 江苏泰特尔新材料科技有限公司 [tetrachem.com.cn]

Bisphenol F diglycidyl ether stability under different storage conditions.

An In-Depth Technical Guide to the Stability of Bisphenol F Diglycidyl Ether (BFDGE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BFDGE) is a monomeric epoxy compound extensively used in the manufacturing of epoxy resins and coatings. These materials are utilized in a wide array of applications, including as protective linings for food and beverage containers. The stability of the unreacted BFDGE monomer is of critical importance, as its degradation products or its migration into consumables can be a significant concern for health and safety. This technical guide provides a comprehensive overview of the stability of BFDGE under various storage conditions, with a focus on its hydrolytic degradation. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the stability profile of BFDGE, designing appropriate analytical methodologies, and ensuring the integrity of their studies and products.

Chemical Stability of BFDGE

The stability of BFDGE is influenced by several factors, including the storage medium, temperature, and exposure to light. While data on photostability and solid-state stability is limited in publicly available literature, its hydrolytic stability has been the subject of several detailed investigations.

Hydrolytic Stability

BFDGE is susceptible to hydrolysis, a reaction in which the epoxy rings open to form hydroxylated derivatives. This process occurs in a stepwise manner, first forming a mono-hydrolyzed product (BFDGE·H₂O) and subsequently a di-hydrolyzed product (BFDGE·2H₂O). The rate of hydrolysis is significantly affected by the pH and temperature of the aqueous environment.

Studies have shown that BFDGE's stability decreases in the presence of water, with the degradation rate increasing at higher temperatures and in acidic conditions.[1][2] For instance, in aqueous solutions, the concentration of BFDGE has been observed to decrease with an increasing water content, particularly when the water content is above 40% v/v.[3][4] Lowering the storage temperature to 4°C or -20°C can reduce the rate of this transformation.[3][4]

The following tables summarize the quantitative data on the stability of BFDGE in various aqueous-based food simulant solutions and at different temperatures.

Data Presentation

Table 1: Stability of BFDGE in Different Food Simulants at Various Temperatures

| Food Simulant | Temperature | Duration | Remaining BFDGE (%) | Loss of BFDGE (%) | Reference |

| Distilled Water | 25°C | 48 h | 39% | 61% | [1] |

| Distilled Water | 40°C | 48 h | 24% | 76% | [1] |

| Distilled Water (after heating at 120°C for 15 min, then stored at 25°C) | 25°C | 48 h | 33% | 67% | [1] |

| 3% Acetic Acid | 25°C | 48 h | 28% | 72% | [1] |

| 3% Acetic Acid | 40°C | 48 h | 17% | 83% | [1] |